1,5-Bis(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 and a molecular weight of 260.18 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a naphthalene ring at the 1 and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,5-Bis(difluoromethoxy)naphthalene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with a difluoromethoxy-containing acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The resulting product undergoes demethylation to remove the methyl groups.
Nucleophilic Substitution: Finally, the compound is subjected to nucleophilic substitution to introduce the difluoromethoxy groups at the desired positions.
Analyse Chemischer Reaktionen
1,5-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1,5-Bis(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of monoamine oxidase and cholinesterase enzymes, which are relevant to neurological disorders .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis(difluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1,5-Naphthalene-bis(allylcarbonate): This compound is used in dental composite resins and has similar structural features but different applications.
Fluorine-containing heterocyclic compounds: These compounds, such as difluoromethoxy-substituted pyridine and oxazole derivatives, share the presence of fluorine substituents but differ in their core structures and applications.
Naphthalene derivatives: Compounds like 2,6-di(1H-inden-2-yl)naphthalene and 2,6-di((E)-styryl)naphthalene have similar naphthalene cores but different substituents and properties.
This compound stands out due to its unique combination of difluoromethoxy groups and naphthalene core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H8F4O2 |
---|---|
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
1,5-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-1-3-7-8(9)4-2-6-10(7)18-12(15)16/h1-6,11-12H |
InChI-Schlüssel |
NQCNVVLAILSVFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2OC(F)F)C(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.